

An In-depth Technical Guide to Acetyl-ACTH (2-24)

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Compound of Interest

Compound Name: Acetyl-ACTH (2-24) (human, bovine, rat)

Cat. No.: B1496549

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, biological activity, and methods for studying Acetyl-ACTH (2-24), a significant fragment of the proopiomelanocortin (POMC) peptide.

Core Properties of Acetyl-ACTH (2-24)

Acetyl-ACTH (2-24) is a synthetic peptide fragment corresponding to amino acids 2-24 of the adrenocorticotrophic hormone. The N-terminal acetylation distinguishes it from the endogenous fragment. It is recognized for its activity as an agonist at the melanocortin-1 receptor (MC1R).

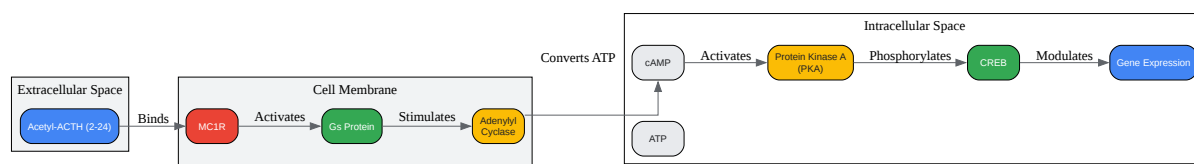
Physicochemical Data

Parameter	Value	Reference
Molecular Formula	C135H207N39O30S	[1][2]
Molecular Weight	2888.44 g/mol	[1][2][3]
Appearance	Off-white Powder	[1]
Storage Conditions	-20°C	[1][2]

Biological Activity and Signaling Pathway

Acetyl-ACTH (2-24) functions as an agonist at the melanocortin-1 receptor (MC1R). The binding of Acetyl-ACTH (2-24) to MC1R, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. This signaling pathway is crucial in various physiological processes, including pigmentation and inflammation.

Upon binding, the receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (camp). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression.



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Figure 1: Proposed signaling pathway of Acetyl-ACTH (2-24) via the MC1R.

Experimental Protocols

The following provides a detailed methodology for a key experiment to characterize the bioactivity of Acetyl-ACTH (2-24).

In Vitro Corticosterone Release Assay in Isolated Adrenal Cells

This protocol is designed to assess the steroidogenic activity of Acetyl-ACTH (2-24) by measuring corticosterone production in isolated rat adrenal cells.

1. Materials and Reagents:

- Acetyl-ACTH (2-24)
- Collagenase type II
- Krebs-Ringer bicarbonate buffer with glucose (KRBG)
- Bovine Serum Albumin (BSA)
- 96-well cell culture plates
- Corticosterone ELISA kit
- Rat adrenal glands

2. Experimental Workflow:

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